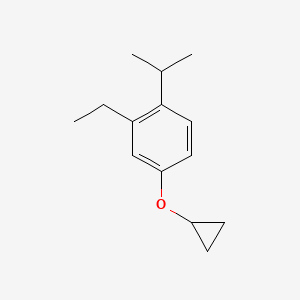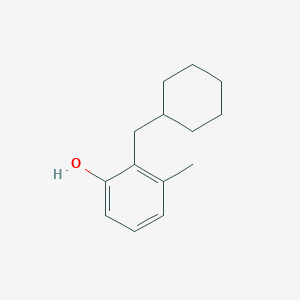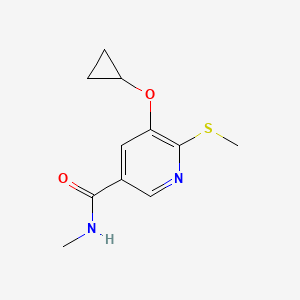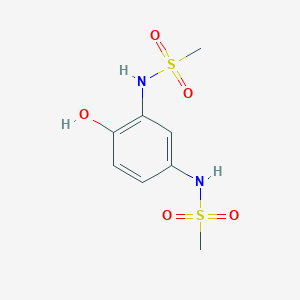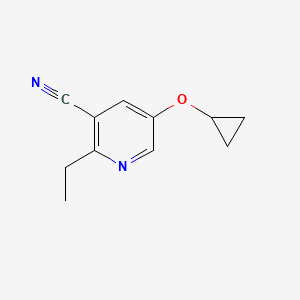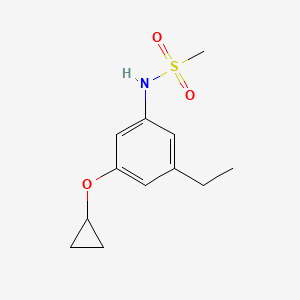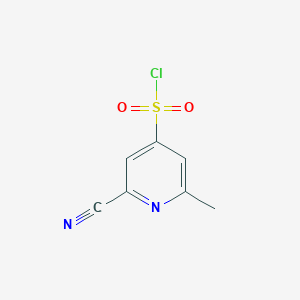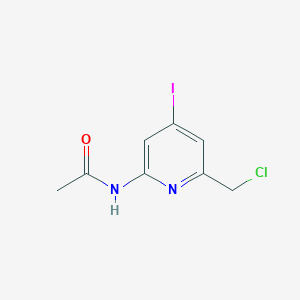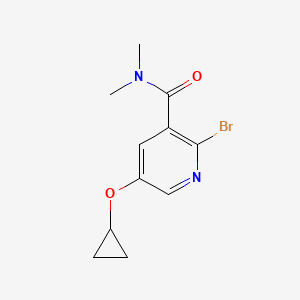
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, along with a methyl group on the nitrogen atom
Métodos De Preparación
The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the aniline ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic ring or other functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced aromatic compounds.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butyl-N-methylaniline: This compound also contains tert-butyl groups and a methyl group on the nitrogen atom, but lacks the cyclopropoxy group. It is used in similar applications but may exhibit different reactivity and properties due to the absence of the cyclopropoxy group.
2-Tert-butoxy-6-methoxy-N-methylaniline: This compound has a methoxy group instead of a cyclopropoxy group. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules.
2-Tert-butoxy-6-ethoxy-N-methylaniline: Similar to the previous compound, this one has an ethoxy group instead of a cyclopropoxy group
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N-methyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-12-7-5-6-11(13(12)15-4)16-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3 |
Clave InChI |
TWOYDAFUOVEAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


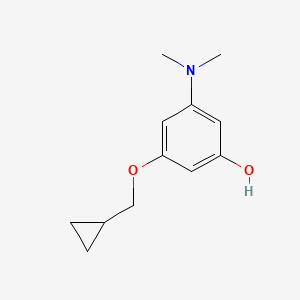
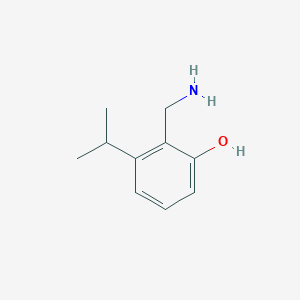
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
